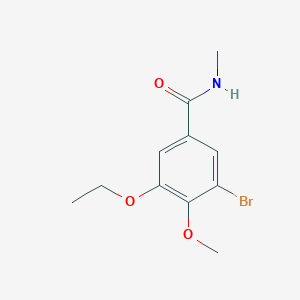

3-bromo-5-ethoxy-4-methoxy-N-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors. For example, the synthesis of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide and its structural analogs typically involves the reaction of halogenated salicylaldehydes with methoxybenzohydrazides or aminoantipyrine derivatives, indicating a methodological framework applicable to synthesizing the compound (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

Structural characterization, including X-ray crystallography, reveals detailed insights into molecular geometry, crystalline forms, and intermolecular interactions. For instance, compounds with bromo, methoxy, and ethoxy substituents exhibit specific crystalline structures and molecular configurations that influence their chemical behavior and physical properties (N. Yasuoka, N. Kasai, & M. Kakudo, 1969).

Chemical Reactions and Properties

Chemical reactions involving halogenated benzamides typically include nucleophilic substitution, halogenation, and amidation. The presence of bromo, ethoxy, and methoxy groups in a benzamide backbone significantly affects its reactivity, facilitating specific chemical transformations useful in synthetic organic chemistry (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).

Applications De Recherche Scientifique

Photodynamic Therapy

A study discussed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, including variations substituted at positions resembling the structure of interest, exhibit high singlet oxygen quantum yield. Their spectroscopic, photophysical, and photochemical properties make them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their potential in medical applications for disease treatment through light-activated therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Potential

Research on bromophenol derivatives from the marine red alga Rhodomela confervoides identified compounds with potent scavenging activity against radicals. These findings suggest applications in food and pharmaceutical fields as natural antioxidants, which could protect against oxidative stress and contribute to health maintenance (Li, Li, Gloer, & Wang, 2012).

Antibacterial Properties

Another study isolated bromophenols from the same alga, Rhodomela confervoides, which showed moderate to high antibacterial activity against several strains of bacteria. This indicates the potential use of similar bromophenol compounds in developing new antibacterial agents, contributing to the fight against bacterial infections (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Pharmaceutical Development

The exploration of structure−activity relationships among alkyl derivatives of methoxybenzamide led to the identification of potent compounds with improved pharmaceutical properties, specifically targeting bacterial cell division protein FtsZ. This research pathway suggests that structurally similar compounds could be developed into effective antibacterial agents with potential clinical applications (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).

Anticancer Activity

The synthesis and evaluation of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity against a panel of 60 cell lines revealed potential therapeutic applications. Such research underlines the importance of methoxybenzamide derivatives in discovering new anticancer drugs (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Propriétés

IUPAC Name |

3-bromo-5-ethoxy-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-4-16-9-6-7(11(14)13-2)5-8(12)10(9)15-3/h5-6H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJFMUZKOWNDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)NC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-bromo-5-ethoxy-4-methoxy-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4624306.png)

![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)

![(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4624312.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)

![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)

![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)

![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)